molecular formula C5H4ClN3O B13111735 N-(2-Chloropyrimidin-5-yl)formamide

N-(2-Chloropyrimidin-5-yl)formamide

Cat. No.: B13111735
M. Wt: 157.56 g/mol
InChI Key: WDLYSZSINGSZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloropyrimidin-5-yl)formamide typically involves the reaction of 2-chloropyrimidine with formamide under specific conditions. One common method involves the use of a chlorinating agent in the presence of an amide to produce the desired compound . The reaction conditions often include controlled temperature and the use of solvents such as methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloropyrimidin-5-yl)formamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include chlorinating agents, nucleophiles, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and the use of solvents such as methanol or ethanol .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-Chloropyrimidin-5-yl)formamide include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H4ClN3O

Molecular Weight

157.56 g/mol

IUPAC Name

N-(2-chloropyrimidin-5-yl)formamide

InChI

InChI=1S/C5H4ClN3O/c6-5-7-1-4(2-8-5)9-3-10/h1-3H,(H,9,10)

InChI Key

WDLYSZSINGSZEU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)Cl)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.